molecular formula C14H7Br2N3O4 B13136407 1,4-Diamino-2,3-dibromo-5-nitroanthracene-9,10-dione CAS No. 54547-23-8

1,4-Diamino-2,3-dibromo-5-nitroanthracene-9,10-dione

Cat. No.: B13136407
CAS No.: 54547-23-8
M. Wt: 441.03 g/mol
InChI Key: RGPFQWPMODFNKE-UHFFFAOYSA-N
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Description

1,4-Diamino-2,3-dibromo-5-nitroanthracene-9,10-dione is a complex organic compound belonging to the anthracene family. This compound is characterized by its unique structure, which includes amino, bromo, and nitro functional groups attached to an anthracene backbone. It is known for its vibrant color and is used in various applications, including dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-diamino-2,3-dibromo-5-nitroanthracene-9,10-dione typically involves multiple steps. One common method starts with the bromination of 1,4-diaminoanthraquinone, followed by nitration. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired substitution patterns .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and nitration processes, utilizing continuous flow reactors to maintain consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the isolation of the pure compound .

Chemical Reactions Analysis

Types of Reactions

1,4-Diamino-2,3-dibromo-5-nitroanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anthracene derivatives, which can be further utilized in the synthesis of dyes, pigments, and other organic compounds .

Scientific Research Applications

1,4-Diamino-2,3-dibromo-5-nitroanthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-diamino-2,3-dibromo-5-nitroanthracene-9,10-dione involves its interaction with cellular components. The compound can bind to specific proteins and enzymes, inhibiting their activity. This interaction can lead to the disruption of cellular processes, making it a potential candidate for therapeutic applications. The molecular targets and pathways involved are still under investigation, with a focus on understanding its effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Diamino-2,3-dibromo-5-nitroanthracene-9,10-dione stands out due to its unique combination of functional groups, which impart distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability .

Properties

CAS No.

54547-23-8

Molecular Formula

C14H7Br2N3O4

Molecular Weight

441.03 g/mol

IUPAC Name

1,4-diamino-2,3-dibromo-5-nitroanthracene-9,10-dione

InChI

InChI=1S/C14H7Br2N3O4/c15-9-10(16)12(18)8-7(11(9)17)13(20)4-2-1-3-5(19(22)23)6(4)14(8)21/h1-3H,17-18H2

InChI Key

RGPFQWPMODFNKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C(=C(C(=C3N)Br)Br)N

Origin of Product

United States

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